2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
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Overview
Description
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a methyl-substituted triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
- 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile
- 1-Cyclopropyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Uniqueness
What sets 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-6(5-10)9-11-8(7-3-4-7)12-13(9)2/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
DUXXTJBDKMYDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=NN1C)C2CC2 |
Origin of Product |
United States |
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